molecular formula C7H10N2O3 B1435002 2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 2097936-27-9

2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No. B1435002
CAS RN: 2097936-27-9
M. Wt: 170.17 g/mol
InChI Key: CPMCTETZHYVKME-UHFFFAOYSA-N
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Description

“2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione” is a chemical compound with the CAS Number: 2097936-27-9 . It has a molecular weight of 170.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is “2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione” and its InChI Code is "1S/C7H10N2O3/c10-5-3-8-6(11)7(9-5)1-2-12-4-7/h1-4H2,(H,8,11)(H,9,10)" .


Physical And Chemical Properties Analysis

The compound “2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione” is solid in its physical form . It has a molecular weight of 170.17 .

Scientific Research Applications

2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione: A Comprehensive Analysis

Pharmaceutical Research: This compound may serve as a precursor or an intermediate in the synthesis of various pharmaceutical agents. Its unique spirocyclic structure could be pivotal in the development of new medications with potential anticonvulsant properties, as suggested by research on similar diazaspiro decane derivatives .

Organic Synthesis: The spirocyclic framework of 2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione is of interest in organic synthesis. It could be utilized in stereoselective synthesis processes to create complex organic molecules with high precision .

properties

IUPAC Name

2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-5-3-8-6(11)7(9-5)1-2-12-4-7/h1-4H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMCTETZHYVKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 3
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 4
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 5
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 6
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione

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